molecular formula C11H19NO5 B13548379 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid

2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid

Cat. No.: B13548379
M. Wt: 245.27 g/mol
InChI Key: MWTJIBCUAGEBDX-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a hydroxyacetic acid moiety. This structure is significant in medicinal chemistry and organic synthesis, particularly as a chiral building block for peptidomimetics or enzyme inhibitors. The Boc group enhances solubility and stability during synthetic processes, while the hydroxyl and carboxylic acid functionalities enable further derivatization. Analytical data such as NMR, IR, and mass spectrometry (as seen in related compounds, e.g., ) are critical for confirming its structure .

Properties

IUPAC Name

2-hydroxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-4-5-7(12)8(13)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTJIBCUAGEBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid typically involves the following steps:

    Protection of Pyrrolidine: The pyrrolidine ring is protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures the nitrogen atom in the pyrrolidine ring is protected, preventing unwanted side reactions.

    Formation of Hydroxyacetic Acid Moiety: The protected pyrrolidine is then reacted with a suitable precursor to introduce the hydroxyacetic acid moiety. This can be achieved through various methods, including the use of glyoxylic acid or its derivatives.

    Deprotection: The final step involves the removal of the tert-butoxycarbonyl protecting group under acidic conditions, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxy compound.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid is a chemical compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a hydroxyacetic acid moiety. It is relevant in organic synthesis and pharmaceutical research because of its structural properties and potential biological activities.

Scientific Research Applications

This compound has applications in scientific research:

  • Chemistry It is used as a building block in organic synthesis for preparing more complex molecules. It can also serve as an intermediate in synthesizing more complex organic molecules, particularly in developing pharmaceuticals.
  • Biology It is investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions. Its potential biological activities, including enzyme inhibition and receptor binding, are also studied.
  • Medicine It is explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects. It is also investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
  • Industry It is utilized in the development of novel materials and chemical processes. It can also be used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Preparation Methods

The synthesis of this compound typically involves these steps:

  • Protection of Pyrrolidine The pyrrolidine ring is protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base like triethylamine to ensure the nitrogen atom in the pyrrolidine ring is protected, preventing unwanted side reactions.
  • Formation of Hydroxyacetic Acid Moiety The protected pyrrolidine is reacted with a suitable precursor to introduce the hydroxyacetic acid moiety, which can be achieved through various methods, including using glyoxylic acid or its derivatives.
  • Deprotection The final step involves removing the tert-butoxycarbonyl protecting group under acidic conditions, yielding the desired compound.

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Differences :

  • The target compound has a 2-hydroxyacetic acid chain, whereas these analogs feature a simpler acetic acid group.
  • Stereochemistry (S/R) influences chiral recognition in enzymatic or receptor-binding applications.

Fluorinated Derivatives

Fluorination alters electronic properties and metabolic stability. Notable examples include:

Compound Name Molecular Formula CAS Number Substituents Predicted Properties
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid C11H18FNO4 1781164-79-1 Fluoro at C2; pyrrolidin-3-yl Safety data unavailable
2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid C11H15FNO4 1937358-25-2 Z-configuration; conjugated double bond Higher acidity due to electron withdrawal

Key Differences :

  • Fluorine’s electronegativity increases acidity (lower pKa) compared to the hydroxyl group in the target compound.

Piperidine-Based Analogs

Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) impacts conformational flexibility:

Compound Name Molecular Formula CAS Number Key Modifications Predicted Properties
2-{1-[(tert-butoxy)carbonyl]-3-hydroxypiperidin-3-yl}-2,2-difluoroacetic acid C12H19F2NO5 1785298-56-7 Difluoro; piperidine ring pKa: 1.24; Boiling Point: 411.1°C

Key Differences :

  • The piperidine ring’s larger size may enhance binding pocket compatibility in certain targets.
  • Difluoro substitution increases lipophilicity and metabolic resistance compared to the mono-hydroxy group.

Functionalized Derivatives with Amino Groups

Additional functional groups expand utility in drug design:

Compound Name Molecular Formula CAS Number Structural Features
(S)-2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(isopropyl)amino)acetic acid C17H29N3O4 1353960-19-6 Isopropyl amino side chain

Key Differences :

  • The isopropyl amino group introduces hydrogen-bonding and steric bulk, which may improve target selectivity .

Biological Activity

2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid, commonly referred to as a pyrrolidine derivative, has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C13H21NO4C_{13}H_{21}NO_4, with a molecular weight of 247.31 g/mol. The compound's IUPAC name reflects its complex structure, which includes a pyrrolidine ring and a hydroxylated acetic acid moiety.

PropertyValue
Molecular FormulaC13H21NO4C_{13}H_{21}NO_4
Molecular Weight247.31 g/mol
IUPAC NameThis compound
Purity≥95%

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that derivatives of hydroxyacetic acids exhibit significant antioxidant properties, which may be relevant in mitigating oxidative stress-related diseases.
  • Antimicrobial Effects : Some studies have indicated that compounds with similar structures possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Neuroprotective Effects : Research has shown that certain pyrrolidine derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative disorders.

Case Study 1: Antioxidant Activity

A study conducted by Umesha et al. (2009) evaluated the antioxidant capacity of various carboxylic acids, including related pyrrolidine derivatives. The findings indicated that these compounds could effectively scavenge free radicals, thereby reducing oxidative damage in cellular models .

Case Study 2: Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry explored the antimicrobial properties of similar pyrrolidine-based compounds. The study demonstrated that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .

Case Study 3: Neuroprotective Potential

A recent investigation into the neuroprotective effects of pyrrolidine derivatives highlighted their ability to enhance GABAergic transmission, which could be beneficial in conditions like epilepsy and anxiety disorders. The study found that these compounds influenced the binding affinity of GABA receptors, leading to increased inhibitory neurotransmission .

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